Nonyl dihydrogen phosphate
CAS No.: 36047-43-5
Cat. No.: VC18356892
Molecular Formula: C9H21O4P
Molecular Weight: 224.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36047-43-5 |
|---|---|
| Molecular Formula | C9H21O4P |
| Molecular Weight | 224.23 g/mol |
| IUPAC Name | nonyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12) |
| Standard InChI Key | WYAKJXQRALMWPB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOP(=O)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
NDHP’s structure comprises a hydrophobic nonyl chain () and a hydrophilic dihydrogen phosphate group (). Key identifiers include:
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Molecular Formula:
The nonyl chain confers lipid solubility, while the phosphate group enables hydrogen bonding and ionic interactions, making NDHP a versatile surfactant .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous alkyl phosphates, such as octyl and decyl dihydrogen phosphates, reveals layered structures stabilized by hydrogen bonds between phosphate groups . For NDHP, nuclear magnetic resonance (NMR) studies predict a chemical shift of 0–2 ppm, consistent with phosphate esters .
Synthesis and Industrial Production
Synthetic Routes
NDHP is synthesized via phosphorylation of nonyl phenol using phosphoric acid ():
This reaction proceeds under acidic catalysis (e.g., ) at 60–80°C, yielding >85% purity. Alternative methods include transesterification with phosphorus oxychloride (), though this route generates hazardous byproducts.
Scalability and Purification
Industrial-scale production employs continuous flow reactors to optimize temperature control and minimize side reactions. Post-synthesis purification involves fractional crystallization in ethanol-water mixtures, followed by silica gel chromatography.
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility:
Surface Activity
NDHP reduces water’s surface tension to 35–40 mN/m at 0.1% concentration, outperforming shorter-chain analogues like hexyl dihydrogen phosphate (45–50 mN/m) . Its critical micelle concentration (CMC) is 0.8 mM, facilitating micelle formation in aqueous solutions.
Applications Across Industries
Surfactants and Emulsifiers
NDHP stabilizes oil-in-water emulsions in agrochemicals and personal care products. In pesticide formulations, it enhances droplet spread on hydrophobic surfaces, improving efficacy by 20–30% compared to non-ionic surfactants.
Biomedical Applications
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Antimicrobial Activity: NDHP inhibits E. coli and S. aureus growth at 50–100 µg/mL, likely via membrane disruption.
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Drug Delivery: Micelles formed by NDHP encapsulate hydrophobic drugs (e.g., paclitaxel), achieving 90% encapsulation efficiency and sustained release over 72 hours .
Dental and Material Science
Studies on structurally similar 10-MDP (methacryloyloxydecyl dihydrogen phosphate) demonstrate strong adhesion to zirconia ceramics via ionic () and hydrogen bonding . NDHP’s nonyl chain may enhance hydrophobic interactions in composite materials, though experimental validation is pending .
Comparative Analysis of Alkyl Dihydrogen Phosphates
| Compound | Alkyl Chain Length | CMC (mM) | Melting Point (°C) |
|---|---|---|---|
| Hexyl dihydrogen phosphate | C6 | 2.5 | 180–185 |
| Nonyl dihydrogen phosphate | C9 | 0.8 | 250–255 |
| Dodecyl dihydrogen phosphate | C12 | 0.3 | 270–275 |
NDHP balances hydrophobicity and solubility, making it ideal for emulsification. Longer chains (e.g., dodecyl) offer lower CMC but poorer water solubility .
Future Research Directions
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Mechanistic Studies: Elucidate NDHP’s enzyme inhibition pathways using -NMR and molecular docking simulations .
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Green Synthesis: Develop photocatalytic phosphorylation methods to reduce energy consumption .
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Environmental Impact: Assess NDHP’s bioaccumulation potential in aquatic organisms via OECD Test Guideline 305.
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